molecular formula C₂₇H₄₆O₃ B1157167 4α,25-Dihydroxy Cholesterol

4α,25-Dihydroxy Cholesterol

Cat. No.: B1157167
M. Wt: 418.65
Attention: For research use only. Not for human or veterinary use.
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Description

4α,25-Dihydroxy Cholesterol is an oxysterol research chemical of significant interest in the study of cholesterol metabolism and immunology. As a dihydroxylated derivative of cholesterol, it is a structural analog of 25-hydroxycholesterol (25-HC), a well-characterized oxysterol produced by the enzyme cholesterol-25-hydroxylase (CH25H) in immune cells such as macrophages during inflammatory and infectious challenges . This positions 4α,25-Dihydroxy Cholesterol as a valuable tool for probing the structure-activity relationships of oxysterols in biological systems. Oxysterols like 25-HC are key regulators of cellular cholesterol homeostasis, primarily through their dual action on the SREBP and LXR signaling pathways . They inhibit cholesterol synthesis by promoting the retention of the SREBP/SCAP complex in the endoplasmic reticulum, preventing the expression of genes like HMGCR . Concurrently, they act as ligands for Liver X Receptors (LXR), activating the transcription of genes involved in reverse cholesterol transport, such as the efflux transporters ABCA1 and ABCG1 . Researchers can use 4α,25-Dihydroxy Cholesterol to investigate these critical metabolic pathways and their impact on lipid raft integrity, cell signaling, and vesicular trafficking. Beyond metabolism, this compound holds promise for immunology research. Its structural similarity to 25-HC suggests potential roles in modulating immune cell function, including macrophage polarization, lymphocyte migration, and cytokine production, often through receptors like LXR and GPR183 . The study of such oxysterols is relevant to a wide range of diseases, including atherosclerosis, neurodegenerative disorders, autoimmune conditions, and cancer . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C₂₇H₄₆O₃

Molecular Weight

418.65

Synonyms

(3β,4α)-Cholesta-5-ene-3,4,25-triol

Origin of Product

United States

Analytical and Methodological Approaches in Dihydroxycholesterol Research

Extraction and Sample Preparation Techniques

The initial step in the analysis of dihydroxycholesterols is their efficient extraction from the biological sample and purification from interfering substances. This stage is critical for concentrating the analyte and minimizing matrix effects that could compromise detection and quantification.

A significant hurdle in oxysterol research is their extremely low concentration in tissues and plasma (often in the nanomolar range), in stark contrast to the high concentration of parent cholesterol (in the millimolar range). researchgate.netuzh.chnih.govphysiology.org This vast difference necessitates analytical methods with high sensitivity and sample preparation protocols designed to concentrate the analytes effectively. For instance, studies on analogous compounds like 7α,25-dihydroxycholesterol and 7α,27-dihydroxycholesterol report plasma concentrations as low as 0.21 nM and 3.4 nM, respectively. researchgate.netnovartis.comnih.gov

To achieve the necessary sensitivity, sample preparation typically involves a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE). aston.ac.uknih.gov LLE, often using solvent systems like chloroform/methanol (as in the Folch or Bligh-Dyer methods) or hexane/isopropanol, serves to separate lipids from the bulk of the sample matrix. researchgate.netresearchgate.net This is frequently followed by an SPE step, which is crucial for separating the more polar oxysterols from the non-polar and vastly more abundant cholesterol. aston.ac.ukresearchgate.netnih.gov This purification is essential to prevent column overload and ion suppression during subsequent chromatographic analysis.

Cholesterol is highly prone to non-enzymatic oxidation (autoxidation) when exposed to air, heat, or light, which can lead to the artificial formation of various oxysterols during sample collection, storage, and analysis. uzh.chphysiology.org This poses a serious risk of overestimating the true endogenous levels of the target analyte. To circumvent this, several precautionary measures are standard practice:

Use of Antioxidants: The addition of antioxidants, most commonly butylated hydroxytoluene (BHT), to the extraction solvents is a standard procedure to quench free radical reactions. unimib.itnih.gov

Use of Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) is often added to chelate metal ions that can catalyze oxidation reactions. unimib.it

Controlled Environment: Samples are typically processed at low temperatures (e.g., on ice) to slow down reaction rates. researchgate.net Furthermore, procedures may be carried out under an inert atmosphere, such as by flushing vials with nitrogen or argon gas, to minimize exposure to oxygen. unimib.it

Minimized Handling and Storage: Rapid processing and proper storage at low temperatures (e.g., -80°C) are crucial to maintain sample integrity. aston.ac.uk

In circulation, a significant portion of oxysterols, including dihydroxycholesterols, exists as fatty acid esters at the 3β-hydroxyl position. nih.gov Studies on the analogous 7α,25-dihydroxycholesterol have shown that it can be as much as 74% esterified in human plasma. researchgate.netnovartis.comnih.gov Because mass spectrometers typically detect the free (unesterified) form, a hydrolysis step is required to measure the total concentration (free + esterified).

This is most commonly achieved through saponification , which involves alkaline hydrolysis with a strong base, such as potassium hydroxide (B78521) (KOH) in an alcoholic solution (e.g., ethanol). nih.govnih.gov This procedure effectively cleaves the ester bond, liberating the free oxysterols for analysis. A secondary benefit of saponification is the degradation of other abundant lipids like triglycerides, which further simplifies the sample matrix. nih.gov While hot saponification can be used to accelerate the process, cold saponification (e.g., overnight at room temperature) is often preferred to reduce the risk of artifact formation. jfda-online.com Enzymatic hydrolysis using cholesterol esterases has also been explored as a milder alternative to harsh alkaline conditions. researchgate.net

Chromatographic Separation Techniques

Following extraction and purification, chromatographic techniques are employed to separate 4α,25-Dihydroxycholesterol from other structurally similar compounds and isomers before detection by mass spectrometry.

GC-MS is a classic and robust technique for the analysis of sterols, valued for its high chromatographic resolving power, which is essential for separating closely related isomers. nih.govresearchgate.netresearchgate.net However, due to the low volatility of oxysterols, a chemical derivatization step is mandatory prior to GC analysis. The most common approach is trimethylsilylation, which converts the hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers using reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA). researchgate.netnih.gov

While effective, the derivatization step and the high temperatures of the GC inlet can sometimes lead to the degradation of thermally labile compounds or the formation of analytical artifacts. researchgate.netund.edu Detection is typically performed in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity. nih.govmdpi.com

Table 1: Representative GC-MS Method Parameters for Oxysterol Analysis This table represents typical parameters; specific conditions must be optimized for 4α,25-Dihydroxycholesterol.

ParameterTypical SettingReference
GC Column Medium polarity (e.g., 35%-diphenyl/65%-dimethyl polysiloxane), 30 m x 0.25 mm, 0.25 µm film researchgate.net
Carrier Gas Helium, ~1.2 mL/min mdpi.com
Injection Mode Splitless nih.gov
Derivatization Reagent N-methyl-N-trimethylsilyl-trifluoracetamide (MSTFA) nih.gov
Ionization Mode Electron Ionization (EI) or Positive Chemical Ionization (PCI) researchgate.netnih.gov
MS Analyzer Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) nih.gov

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is now the predominant technique for oxysterol quantification due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for high temperatures. researchgate.netmdpi.com Ultra-High-Performance Liquid Chromatography (UHPLC) systems, in particular, offer superior resolution and faster analysis times compared to conventional HPLC. researchgate.net

Oxysterols can be analyzed directly, but their ionization efficiency, especially with electrospray ionization (ESI), can be poor. researchgate.net To overcome this, derivatization strategies are often employed to introduce a permanently charged or easily ionizable group onto the oxysterol molecule. This "charge-tagging" dramatically enhances sensitivity. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) is critical for specificity. By selecting a specific precursor ion (e.g., the molecular ion of the derivatized dihydroxycholesterol) and monitoring for a unique product ion after fragmentation, the instrument can selectively quantify the target analyte even in a complex biological matrix. mdpi.com This process, known as Multiple Reaction Monitoring (MRM), allows for detection at very low concentrations. nih.govmdpi.com Methods have been successfully developed for quantifying panels of mono- and dihydroxycholesterols, including 7α,25-dihydroxycholesterol, from various biological samples like plasma, cells, and mitochondria. aston.ac.uknih.govnih.gov

Table 2: Representative LC-MS/MS Method Parameters for Dihydroxycholesterol Analysis This table is based on methods for analogous compounds like 7α,25-dihydroxycholesterol; specific transitions would need to be determined for 4α,25-Dihydroxycholesterol.

ParameterTypical SettingReference
LC Column Reversed-phase C18 or Phenyl-Hexyl column researchgate.netmdpi.com
Mobile Phase Gradient of water and methanol/acetonitrile with additives like formic acid aston.ac.ukmdpi.com
Ionization Mode Electrospray Ionization (ESI), positive mode researchgate.netnovartis.comnih.gov
Derivatization (optional) Picolinic acid, N,N-dimethylglycine, or Girard reagents to enhance ionization researchgate.netnih.gov
MS Analyzer Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometry (HR-MS) mdpi.comresearchgate.net
MS Detection Mode Multiple Reaction Monitoring (MRM) mdpi.com

Quantification Strategies

The accurate quantification of 4α,25-dihydroxycholesterol and related oxysterols in biological matrices is critical for understanding their physiological and pathological roles. This is typically achieved using sophisticated analytical techniques, primarily based on mass spectrometry, which offer high sensitivity and selectivity.

Use of Internal Standards (e.g., Deuterium-Labeled)

To ensure the accuracy and precision of quantitative analyses, internal standards are indispensable. Deuterium-labeled analogs of the target analytes are the gold standard for isotope-dilution mass spectrometry. nih.gov These standards, such as d7-4β-hydroxycholesterol, are chemically identical to the analyte of interest but have a higher mass due to the incorporation of deuterium (B1214612) atoms. lipidmaps.orgresearchgate.net

The use of stable isotope-labeled internal standards is crucial for several reasons:

Correction for Sample Loss: They account for any loss of the analyte during the extensive sample preparation procedures, which often include saponification to release esterified oxysterols, liquid-liquid extraction, and solid-phase extraction. researchgate.netnih.gov

Correction for Matrix Effects: Biological samples like plasma and serum are complex matrices that can enhance or suppress the ionization of the analyte in the mass spectrometer. nih.gov The internal standard experiences similar matrix effects as the endogenous analyte, allowing for accurate correction. nih.gov

Improved Precision and Accuracy: By normalizing the analyte's response to the internal standard's response, variability in injection volume and instrument response is minimized, leading to highly precise and accurate measurements. researchgate.net

For instance, in the quantification of 4α-hydroxycholesterol, a deuterium-labeled internal standard (d7-4β-hydroxycholesterol) is added to the plasma sample at the beginning of the workflow. lipidmaps.orgresearchgate.net The ratio of the peak area of the endogenous analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in the sample. lipidmaps.org

Detection Modes (e.g., Selected-Ion Monitoring, Multiple Reaction Monitoring)

Mass spectrometry is the cornerstone of oxysterol analysis, with Selected-Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) being two of the most powerful detection modes for quantification.

Selected-Ion Monitoring (SIM) is a technique used with single-quadrupole mass spectrometers or during full-scan acquisitions on high-resolution instruments. In SIM, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte of interest, rather than scanning the entire mass range. nih.govmdpi.comgcms.cz This targeted approach significantly increases sensitivity by increasing the dwell time on the ions of interest. gcms.cz For oxysterols, SIM is often used in conjunction with gas chromatography-mass spectrometry (GC-MS) after derivatization of the analytes. mdpi.com

Multiple Reaction Monitoring (MRM) , also known as Selected Reaction Monitoring (SRM), is a technique employed with triple-quadrupole mass spectrometers and offers even greater selectivity and sensitivity than SIM. mdpi.comresearchgate.net In an MRM experiment, a specific precursor ion (e.g., the molecular ion of 4α,25-dihydroxycholesterol) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and then a specific fragment ion (product ion) is selected in the third quadrupole for detection. nih.gov This two-stage mass filtering dramatically reduces background noise and chemical interference, allowing for very low limits of detection and quantification. nih.govresearchgate.net

For example, in the analysis of 4α-hydroxycholesterol, MRM transitions are carefully optimized. nih.gov The mass spectrometer is programmed to monitor the transition from the protonated molecule [M+H]+ or a sodium adduct [M+Na]+ to a characteristic fragment ion. lipidmaps.orgnih.gov The use of MRM allows for the simultaneous quantification of multiple oxysterols in a single chromatographic run. mdpi.com

Analytical ParameterValue/RangeSource(s)
Lower Limit of Quantification (LLOQ) for 4α-OHC0.5 ng/mL - 2 ng/mL nih.govresearchgate.net
Apparent Recovery for 4α-OHC91.8% - 114.9% nih.gov
Matrix Effects for 4α-OHC89.5% - 116.9% nih.gov
Endogenous Plasma Levels of 4α-OHC2.12 - 5.65 ng/mL lipidmaps.orgresearchgate.net

In Vitro and In Vivo Research Models (Non-Human)

The investigation of the biological functions of 4α,25-dihydroxycholesterol relies heavily on various non-human research models, from simple cell culture systems to complex animal models. These models are essential for elucidating molecular mechanisms and evaluating the physiological relevance of this oxysterol.

Cell Culture Systems for Mechanistic Studies

In vitro cell culture systems are fundamental tools for dissecting the molecular pathways affected by 4α,25-dihydroxycholesterol and other oxysterols. A variety of cell lines are used, depending on the specific biological question being addressed.

Hepatoma Cell Lines (e.g., HepG2, Huh7): These cells are widely used to study the effects of oxysterols on liver-related metabolic pathways. nomuraresearchgroup.comoup.com For example, studies in Huh7 cells have shown that certain oxysterols can induce the expression of SREBP1c, a key transcription factor in lipogenesis, through the activation of Liver X Receptors (LXRs). nomuraresearchgroup.com HepG2 cells have been instrumental in demonstrating the regulation of the human cholesterol 7α-hydroxylase gene (CYP7A1) promoter by oxysterols via LXRα and PPARα. oup.com

Macrophage Cell Lines (e.g., J774, RAW264.7, THP-1): Macrophages play a central role in inflammation and lipid metabolism. Cell lines like J774 and THP-1 (human monocytic cell line differentiated into macrophages) are used to investigate the inflammatory and immunomodulatory roles of oxysterols. researchgate.netmdpi.com For instance, studies have shown that the metabolism of 4β-hydroxycholesterol to 4β,25-dihydroxycholesterol and 4β,27-dihydroxycholesterol can be observed in these cells. researchgate.net

Chinese Hamster Ovary (CHO) Cells: CHO cells are a versatile model system that has been extensively used for studying cholesterol homeostasis. elifesciences.org They have been employed to examine the effects of oxysterols like 25-hydroxycholesterol (B127956) on the accessible cholesterol pool in the plasma membrane. elifesciences.org

Other Cell Lines: Various other cell lines are used to study the diverse effects of oxysterols. For example, the impact of oxysterols on cell death and proliferation has been investigated in oligodendrocyte lineage cells (158N), melanoma cells (B16-F10), and breast cancer cells (MDA-MB-231). mdpi.com

These cell culture models allow for controlled experiments to identify direct molecular targets, signaling pathways, and gene expression changes induced by 4α,25-dihydroxycholesterol.

Animal Models for Preclinical Investigations

Animal models, particularly rodents, are crucial for understanding the in vivo effects of 4α,25-dihydroxycholesterol and for preclinical assessment of its potential therapeutic or pathological roles.

Mice: Mice are the most commonly used animal model in oxysterol research. Various genetically modified mouse models, such as those with humanized cytochrome P450 enzymes (CYP3A-humanized mice), are valuable for studying the role of specific enzymes in oxysterol metabolism. nih.gov These models have been used to demonstrate the correlation between hepatic CYP3A4 protein levels and the plasma levels of 4β-hydroxycholesterol and 25-hydroxycholesterol. nih.gov Mouse models of colitis have been employed to show that colonic inflammation alters oxysterol metabolism. mdpi.comresearchgate.net

Rats: Rats are also used to investigate the in vivo effects of oxysterols. For example, studies in rats have shown that activation of the pregnane (B1235032) X receptor (PXR) elevates circulating 4β-hydroxycholesterol, which in turn regulates cholesterol transporters in peripheral tissues. frontiersin.org These studies help to establish a link between hepatic xenobiotic exposure and peripheral cholesterol homeostasis. frontiersin.org

Research ModelKey Findings Related to OxysterolsSource(s)
Huh7 CellsOxysterols like 4β-HC induce SREBP1c expression via LXR activation. nomuraresearchgroup.com
HepG2 CellsOxysterols regulate CYP7A1 gene promoter activity through LXRα and PPARα. oup.com
J774, THP-1 CellsMetabolism of 4β-hydroxycholesterol to dihydroxycholesterol metabolites observed. researchgate.net
CYP3A-Humanized MicePlasma levels of 4β-HC and 25-HC correlate with hepatic CYP3A4 protein levels. nih.gov
Rat ModelsPXR activation elevates circulating 4β-HC, which regulates peripheral cholesterol transporters. frontiersin.org

Research Gaps and Future Directions for 4α,25 Dihydroxy Cholesterol

Elucidation of Specific Biosynthetic Enzymes for 4α,25-Dihydroxy Cholesterol

A primary research gap is the definitive identification of the enzymatic machinery responsible for the synthesis of 4α,25-Dihydroxy Cholesterol. The biosynthesis of oxysterols is complex, involving various cytochrome P450 (CYP) enzymes and other hydroxylases, with pathways that can be cell-type specific. physiology.org

Currently, it is understood that the hydroxylation at the 4α-position of the cholesterol molecule can occur via non-enzymatic autooxidation, distinguishing it from its stereoisomer, 4β-hydroxycholesterol, which is a known product of CYP3A enzymes. nih.govresearchgate.net Separately, the hydroxylation at the 25-position is catalyzed by several enzymes, including Cholesterol 25-hydroxylase (CH25H) and to a lesser extent, CYP27A1 and CYP3A4. nih.govlibretexts.org While it is proposed that 4α,25-Dihydroxy Cholesterol is formed through enzymatic oxidation, the specific enzymes that catalyze the dual hydroxylation or the precise sequence of these hydroxylation events remain to be elucidated. smolecule.com

Future Directions:

Enzyme Screening: High-throughput screening of a library of human cytochrome P450 enzymes and other hydroxylases is necessary to identify candidates capable of producing 4α,25-Dihydroxy Cholesterol from cholesterol or its monohydroxylated precursors (e.g., 4α-hydroxycholesterol or 25-hydroxycholesterol).

Metabolic Tracing: Utilizing isotope-labeled cholesterol precursors in various cell culture models (e.g., hepatocytes, macrophages) combined with advanced mass spectrometry can help trace the metabolic flux and identify the primary biosynthetic route.

Genetic Studies: Knockout or overexpression studies of candidate enzymes in cell lines or animal models will be critical to confirm their role in the in vivo production of 4α,25-Dihydroxy Cholesterol.

Investigation of Unique Biological Functions and Signaling Pathways of 4α,25-Dihydroxy Cholesterol Isomer

Initial studies indicate that 4α,25-Dihydroxy Cholesterol is biologically active, participating in the regulation of lipid metabolism and modulating immune responses. smolecule.com It has been shown to activate Liver X Receptors (LXRs), which are key nuclear receptors in cholesterol homeostasis. smolecule.com However, many other oxysterols, such as 25-hydroxycholesterol (B127956) (25HC) and 4β-hydroxycholesterol, also activate LXRs. frontiersin.orgnomuraresearchgroup.comencyclopedia.pub The unique biological functions and signaling pathways specifically governed by the 4α,25-dihydroxy isomer, as opposed to its related isomers, are largely unknown. For instance, 7α,25-dihydroxycholesterol is a known high-affinity ligand for the G protein-coupled receptor GPR183/EBI2, a key regulator of immune cell migration, a function not yet ascribed to 4α,25-Dihydroxy Cholesterol. encyclopedia.pubnih.gov

Future Directions:

Comparative Transcriptomics and Proteomics: Exposing relevant cell types (e.g., macrophages, liver cells) to 4α,25-Dihydroxy Cholesterol and its various isomers (e.g., 4β,25-dihydroxycholesterol, 7α,25-dihydroxycholesterol, 25-hydroxycholesterol) can reveal unique gene expression signatures and signaling pathway activation.

Receptorome Screening: A systematic screening of 4α,25-Dihydroxy Cholesterol against a broad panel of nuclear receptors and other potential cellular receptors (like GPRs) is needed to identify specific high-affinity interactions beyond general LXR activation.

Functional Assays: Comparative functional assays focusing on specific cellular processes like cholesterol efflux, inflammatory cytokine production, and cell migration are required to functionally distinguish the effects of 4α,25-Dihydroxy Cholesterol from other oxysterols.

Development of Highly Specific Analytical Methods to Differentiate Isomers and Stereoisomers

A significant technical challenge in oxysterol research is the accurate and specific measurement of individual isomers in biological samples. physiology.org The structural similarity between isomers, such as 4α- and 4β-hydroxycholesterol, and the numerous possible di-hydroxylated cholesterol species makes their separation and quantification difficult. Current methods, such as ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS), can separate 4α- and 4β-hydroxycholesterol, often requiring chemical derivatization to enhance ionization and chromatographic resolution. nih.govresearchgate.net

However, the development of robust, high-throughput methods that can unambiguously differentiate and quantify 4α,25-Dihydroxy Cholesterol from a complex background of other mono- and di-hydroxylated isomers in plasma and tissues is a critical unmet need. The low physiological concentrations of oxysterols and the propensity of cholesterol to auto-oxidize during sample preparation further compound this analytical challenge. physiology.org

Future Directions:

Advanced Chromatography: Exploration of novel chromatographic techniques, including multidimensional chromatography and supercritical fluid chromatography (SFC), may provide the necessary resolving power to separate complex oxysterol mixtures.

High-Resolution Mass Spectrometry: The application of high-resolution mass spectrometry (HRMS) coupled with ion mobility spectrometry could aid in the differentiation of isomers based on their collisional cross-section in addition to their mass-to-charge ratio.

Novel Derivatization Reagents: Designing new derivatization agents that specifically react with the unique diol configuration of 4α,25-Dihydroxy Cholesterol could enable highly selective detection.

Exploration of Physiological Relevance in Specific Tissues or Organ Systems

While 4α,25-Dihydroxy Cholesterol has been implicated in fundamental processes like lipid metabolism and immunity, its physiological relevance in specific tissues or organ systems is unknown. smolecule.com The distribution and function of oxysterols can be highly tissue-specific. For example, 24-hydroxycholesterol (B1141375) is produced predominantly in the brain, while the liver is a central site for the synthesis and metabolism of many other oxysterols. frontiersin.orgnih.gov The expression of oxysterol-metabolizing enzymes and receptors varies significantly between organs, suggesting that 4α,25-Dihydroxy Cholesterol may have specialized roles in different parts of the body. frontiersin.orgelifesciences.org

Future Directions:

Tissue Distribution Analysis: A comprehensive quantitative analysis of 4α,25-Dihydroxy Cholesterol concentrations across a wide range of tissues and organs in healthy animal models is a crucial first step.

Disease Model Analysis: Measuring the levels of this oxysterol in tissues from animal models of specific diseases (e.g., non-alcoholic fatty liver disease, atherosclerosis, neurodegenerative diseases) could provide insights into its potential pathological or protective roles.

Organ-Specific Genetic Models: Developing genetic models with organ-specific knockout of the yet-to-be-identified biosynthetic enzymes will be essential to dissect the physiological function of 4α,25-Dihydroxy Cholesterol in specific organ systems.

Potential as a Research Tool or Biochemical Probe for Specific Pathways

Oxysterols with well-defined biological activities serve as valuable research tools. For example, 4β-hydroxycholesterol is an established endogenous biomarker for CYP3A4/5 activity, while 4α-hydroxycholesterol can serve as an indicator of oxidative stress or improper sample handling. nih.govresearchgate.net Commercially synthesized 25-hydroxycholesterol is widely used in laboratory settings to manipulate cholesterol homeostasis by suppressing SREBP processing and activating LXRs. elifesciences.orgelifesciences.org

Currently, 4α,25-Dihydroxy Cholesterol is used generally as a research tool to study lipid metabolism. smolecule.com However, a more defined and specific application is lacking. If this molecule is found to have a unique and potent interaction with a specific receptor or enzyme that is not shared by other more common oxysterols, it could be developed into a highly specific biochemical probe. Such a tool would be invaluable for selectively interrogating the pathway it modulates, helping to unravel complex biological networks.

Future Directions:

Target Deconvolution: Following the identification of a specific high-affinity binding partner (as described in 5.2), the molecule could be validated as a selective probe for that target.

Development of Chemical Probes: Synthesis of tagged versions of 4α,25-Dihydroxy Cholesterol (e.g., biotinylated, fluorescent) could facilitate pull-down assays and imaging studies to identify interacting proteins and track its subcellular localization.

Pharmacological Profiling: A thorough characterization of its effects on various cellular pathways will help define its specificity and potential off-target effects, solidifying its utility as a reliable research probe.

Data Tables

Table 1: Summary of Research Findings and Gaps for 4α,25-Dihydroxy Cholesterol

Area of Focus Current Understanding Key Research Gaps & Future Directions
Biosynthesis Believed to be formed by enzymatic hydroxylation by CYP450 enzymes. smolecule.com 4α-hydroxylation can result from autooxidation; 25-hydroxylation is catalyzed by CH25H, CYP27A1, CYP3A4. nih.govnih.gov The specific enzyme(s) and pathway for dual 4α,25-hydroxylation are unknown. Future: Enzyme screening and metabolic tracing studies.
Biological Function Regulates cholesterol homeostasis, modulates immune response, activates LXRs. smolecule.com Unique functions and signaling pathways compared to other isomers are not defined. Future: Comparative transcriptomics and receptorome screening.
Analytical Methods UHPLC-MS/MS methods exist for separating 4α/4β isomers, often requiring derivatization. nih.govresearchgate.net Lack of robust, specific methods to differentiate and quantify 4α,25-dihydroxycholesterol from other di-hydroxylated isomers in biological matrices. Future: Develop advanced chromatography and HRMS methods.
Physiological Relevance General roles in lipid metabolism and immunity are proposed. smolecule.com Tissue-specific concentration, distribution, and function are unknown. Future: Quantitative tissue analysis and studies in disease-specific animal models.

| Research Tool | Used generally to study lipid metabolism. smolecule.com | Lacks a defined role as a probe for a specific pathway. Future: Identify a unique molecular target to establish its use as a selective biochemical probe. |

Table 2: List of Compounds Mentioned

Compound Name Abbreviation
4α,25-Dihydroxy Cholesterol -
4α-hydroxycholesterol 4α-OHC
4β-hydroxycholesterol 4β-OHC
7α,25-dihydroxycholesterol -
24-hydroxycholesterol 24HC
25-hydroxycholesterol 25HC
Cholesterol -
Lanosterol -
Desmosterol -
Dihydrolanosterol -
Lathosterol -
Zymosterol -
7-dehydrocholesterol -
Lithocholic acid -
4α-(2-propenyl)-5α-cholestan-3α-ol LY295427
4α-(2-propenyl)-5α-cholest-24-en-3α-ol -

Q & A

Basic Research Questions

Q. What are the key enzymatic pathways involved in the biosynthesis of 4α,25-Dihydroxy Cholesterol?

  • 4α,25-Dihydroxy Cholesterol is synthesized via sequential hydroxylation steps catalyzed by cytochrome P450 (CYP) enzymes. Cholesterol is first hydroxylated at the 25-position by CYP27A1 in the mitochondria, followed by 4α-hydroxylation mediated by CYP3A4 or CYP7B1 in the endoplasmic reticulum. These steps are analogous to the hydroxylation mechanisms observed in vitamin D3 activation (e.g., 1α,25-dihydroxy Vitamin D3 synthesis) .
  • Methodological Note : To validate biosynthesis pathways, use CRISPR-Cas9 knockout models of CYP enzymes or isotope-labeled cholesterol precursors in tandem with LC-MS/MS for metabolite tracking .

Q. How can researchers accurately quantify 4α,25-Dihydroxy Cholesterol in biological samples?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its high sensitivity and specificity. Isotope dilution with deuterated analogs (e.g., d6-labeled standards) minimizes matrix effects and improves accuracy. For cell-based studies, combine extraction protocols using organic solvents (e.g., methanol:chloroform) with SPE purification .
  • Validation Tip : Cross-validate results with ELISA kits designed for structurally similar oxysterols (e.g., 7α,25-Dihydroxy Cholesterol), ensuring antibody cross-reactivity is tested .

Q. What are the primary biological roles of 4α,25-Dihydroxy Cholesterol in cellular signaling?

  • Like other oxysterols, 4α,25-Dihydroxy Cholesterol may act as a ligand for nuclear receptors (e.g., LXR) or G-protein-coupled receptors (e.g., GPR183). Preliminary studies suggest roles in lipid metabolism and immune regulation, though its receptor specificity requires further characterization. Compare functional assays (e.g., cAMP inhibition, chemotaxis) with known ligands (e.g., 7α,25-Dihydroxy Cholesterol for GPR183) to identify targets .

Advanced Research Questions

Q. How can conflicting data on the pro- vs. anti-inflammatory effects of 4α,25-Dihydroxy Cholesterol be resolved?

  • Contradictions may arise from differences in cell types, concentrations, or experimental models. For example, low concentrations (nM range) may activate anti-inflammatory LXR pathways, while higher doses (µM range) could induce cytotoxicity or off-target effects. Use dose-response curves across multiple cell lines (e.g., macrophages, T cells) and validate findings with receptor antagonists (e.g., GPR183 inverse agonists) .
  • Statistical Approach : Apply multivariate analysis to isolate variables (e.g., receptor expression levels, metabolic state) contributing to divergent outcomes .

Q. What experimental designs are optimal for studying 4α,25-Dihydroxy Cholesterol in immune cell migration?

  • Adopt transwell migration assays using EBI2/GPR183-expressing B or T cells, with 4α,25-Dihydroxy Cholesterol as a chemoattractant. Include controls with EBI2-knockout cells or competing ligands (e.g., 7α,25-Dihydroxy Cholesterol) to confirm receptor specificity. Monitor intracellular calcium flux via FLIPR assays to validate GPCR activation .
  • Advanced Model : Use Ch25h-deficient mice to study in vivo migration defects and rescue experiments with exogenous 4α,25-Dihydroxy Cholesterol .

Q. How does 4α,25-Dihydroxy Cholesterol interact with lipid membranes, and what are the implications for drug delivery?

  • Employ biophysical techniques like surface plasmon resonance (SPR) or molecular dynamics simulations to assess membrane insertion and stability. Compare its behavior with cholesterol derivatives (e.g., 25-hydroxycholesterol) to determine structural determinants of membrane interaction. For therapeutic applications, test liposomal formulations to enhance bioavailability .

Methodological & Data Analysis Focus

Q. What strategies mitigate oxidation artifacts in 4α,25-Dihydroxy Cholesterol handling?

  • Store samples at -80°C under argon atmosphere and add antioxidants (e.g., BHT, ascorbic acid) during extraction. Use fresh solvents (e.g., ethanol, DMSO) with low peroxide content. Regularly validate compound integrity via NMR or high-resolution MS .

Q. How can researchers differentiate 4α,25-Dihydroxy Cholesterol from its stereoisomers (e.g., 4β,25-Dihydroxy Cholesterol) analytically?

  • Utilize chiral chromatography columns (e.g., CHIRALPAK IG-3) coupled with MS/MS. Compare retention times and fragmentation patterns with synthetic standards. For structural confirmation, perform nuclear Overhauser effect (NOE) NMR experiments .

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